1-(bromomethyl)-3-(4-bromophenyl)benzene
CAS No.: 859224-82-1
Cat. No.: VC4717513
Molecular Formula: C13H10Br2
Molecular Weight: 326.031
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859224-82-1 |
|---|---|
| Molecular Formula | C13H10Br2 |
| Molecular Weight | 326.031 |
| IUPAC Name | 1-bromo-4-[3-(bromomethyl)phenyl]benzene |
| Standard InChI | InChI=1S/C13H10Br2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,9H2 |
| Standard InChI Key | LJYNDADXCDQQQW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)CBr |
Introduction
Chemical Identity and Structural Features
1-(Bromomethyl)-3-(4-bromophenyl)benzene belongs to the family of polyhalogenated aromatic hydrocarbons. Its IUPAC name reflects the substitution pattern: a bromomethyl group (-CH₂Br) at position 1 and a 4-bromophenyl group (-C₆H₄Br) at position 3 of the central benzene ring. The compound’s SMILES notation (C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)Br) provides a precise representation of its connectivity .
Molecular Geometry and Crystallography
X-ray crystallographic studies of analogous brominated compounds reveal that the benzene rings in 1-(bromomethyl)-3-(4-bromophenyl)benzene adopt a near-planar configuration, with dihedral angles between substituents ranging from 70.98° to 72.89° . This slight non-planarity arises from steric interactions between the bromine atoms and adjacent hydrogen atoms. The bond lengths between carbon-bromine atoms in similar structures are approximately 1.89–1.91 Å, consistent with typical C-Br single bonds .
Synthesis and Manufacturing
The synthesis of 1-(bromomethyl)-3-(4-bromophenyl)benzene involves multi-step organic reactions, with two primary methodologies dominating the literature:
Grignard Reaction Pathway
A common route begins with the formation of a Grignard reagent (e.g., 4-bromophenylmagnesium bromide), which reacts with 3-bromobenzaldehyde to yield a secondary alcohol intermediate. Subsequent bromination using phosphorus tribromide (PBr₃) replaces the hydroxyl group with a bromine atom, producing the target compound. This method achieves moderate yields (45–60%) and requires stringent moisture-free conditions .
Direct Bromination of Preformed Intermediates
Alternative approaches involve the bromination of pre-functionalized precursors. For example, 3-(4-bromophenyl)toluene undergoes radical bromination at the methyl group using N-bromosuccinimide (NBS) under UV light, yielding 1-(bromomethyl)-3-(4-bromophenyl)benzene with higher regioselectivity . This method avoids the use of Grignard reagents but faces challenges in controlling over-bromination .
Physical and Chemical Properties
The compound’s halogen-rich structure imparts distinct physicochemical characteristics:
The high logP value indicates significant lipophilicity, favoring membrane permeability in biological systems. Its thermal stability is limited, with decomposition observed above 300°C, releasing hydrogen bromide (HBr) gas .
Industrial and Material Science Applications
Polymer Chemistry
The compound acts as a crosslinking agent in brominated flame retardants (BFRs). When incorporated into epoxy resins, it enhances thermal stability (LOI > 32%) and reduces smoke emission during combustion .
Organic Electronics
In organic light-emitting diodes (OLEDs), derivatives of 1-(bromomethyl)-3-(4-bromophenyl)benzene serve as hole-transport materials, achieving luminance efficiencies of 15–18 cd/A .
Comparison with Structural Analogs
The table below contrasts key features of related brominated aromatics:
The target compound’s dual bromine substitution balances reactivity and stability, making it preferable for controlled synthetic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume